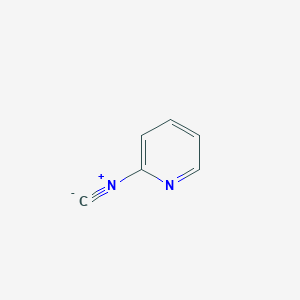

2-Isocyanopyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAFIWDAONOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572392 | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-19-6 | |

| Record name | 2-Isocyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isocyanopyridine and Its Analogs

Contemporary Approaches to Isocyanide Generation

The synthesis of isocyanides, including 2-isocyanopyridine, primarily relies on the dehydration of N-substituted formamides. Over the years, various reagents and optimized conditions have been developed to improve the efficiency and environmental profile of these transformations.

Optimized Dehydration Protocols for N-Substituted Formamides

The most common method for synthesizing isocyanides involves the formylation of a primary amine, followed by the dehydration of the resulting formamide, a strategy pioneered by Ugi. mdpi.com Historically, phosphorus oxychloride (POCl3) has been a frequently employed dehydrating reagent, often in combination with tertiary amines as bases. mdpi.com Other dehydrating agents include phosgene (B1210022), diphosgene, organic chlorophosphate derivatives, XtalFluor-E, and tosyl chloride (p-TsCl). mdpi.comthieme-connect.comrsc.org

Recent optimization efforts have led to highly efficient and rapid protocols. One notable advancement involves the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent at 0 °C. mdpi.comresearchgate.netnih.gov This method has demonstrated the ability to produce corresponding isocyanides, including this compound, in high purity and almost quantitative yields within minutes under solvent-free conditions. mdpi.comresearchgate.netnih.gov Key optimizations for this protocol include reducing the reaction temperature to 0 °C and utilizing a 1:1 molar ratio of N-formamides to phosphorus oxychloride. mdpi.com The use of tertiary amines, such as triethylamine, has proven superior among organic bases. mdpi.comthieme-connect.com

Another effective approach utilizes a combination of triphenylphosphine (B44618) and iodine. This method achieves the dehydration of formamides within one hour in dichloromethane (B109758), typically in the presence of triethylamine or N,N-diisopropylethylamine at room temperature. thieme-connect.com For non-sterically demanding aliphatic mono- or di-N-formamides, p-toluenesulfonyl chloride (p-TsCl) has emerged as a preferred reagent, offering high yields (up to 98%), a simplified reaction protocol, and easier work-up. rsc.orgresearchgate.net

Table 1: Optimized Dehydration Protocols for N-Substituted Formamides

| Dehydrating Reagent(s) | Base (if applicable) | Solvent (if applicable) | Temperature | Reaction Time | Yield | Key Advantages |

| Phosphorus Oxychloride | Triethylamine | Triethylamine (solvent) | 0 °C | < 5 min | High to Excellent (almost quantitative) mdpi.comresearchgate.netnih.gov | Solvent-free, rapid, high purity, increased safety, minimal waste mdpi.comresearchgate.netnih.gov |

| Triphenylphosphine, Iodine | Triethylamine or N,N-Diisopropylethylamine | Dichloromethane | Room Temp. | 1 hour | High thieme-connect.com | Mild, convenient, efficient, cost-effective thieme-connect.com |

| p-Toluenesulfonyl Chloride (p-TsCl) | Not specified (implied base) | Not specified (implied solvent) | Not specified | Not specified | Up to 98% (aliphatic) rsc.org | Less toxic, simplified protocol, reduced E-factor rsc.org |

Emerging Green Chemistry Pathways for this compound Synthesis

The principles of green chemistry, which advocate for waste prevention, atom economy, the use of safer solvents and reaction conditions, renewable feedstocks, and energy efficiency, are increasingly influencing the development of synthetic routes for isocyanides. chemistryjournals.netqut.edu.au

The POCl3/triethylamine protocol, as described above, aligns well with green chemistry principles. It is considered significantly more environmentally friendly than previous methods due to its solvent-free nature, minimal waste generation, enhanced safety profile, and rapid synthesis speed. mdpi.comresearchgate.netnih.gov This approach also facilitates the in situ synthesis of unstable isocyanides, allowing their immediate use as reactants, thereby avoiding purification challenges and potential decomposition. mdpi.comrsc.org

The use of p-TsCl as a dehydrating agent also represents a greener alternative compared to traditional reagents like POCl3 or phosgene derivatives, primarily due to its lower toxicity and simplified procedure, leading to a reduced environmental factor (E-factor). rsc.org While general green chemistry strategies like biocatalysis, microwave-assisted synthesis, and flow chemistry are being explored for organic compounds, specific detailed applications for this compound within these frameworks are still emerging. chemistryjournals.net

Synthesis and Strategic Development of Substituted this compound Variants

Beyond the parent compound, the development of substituted this compound variants has been crucial for expanding their utility, particularly as "convertible isocyanides" in complex organic transformations like multicomponent reactions (MCRs).

Development of 2-Bromo-6-isocyanopyridine (B2597283) as a Universal Convertible Isocyanide

2-Bromo-6-isocyanopyridine has been identified as an optimal "universal convertible isocyanide" among a series of this compound derivatives. researcher.lifecolab.wsacs.orgacs.orgorganic-chemistry.orgresearchgate.net This compound stands out due to its superior stability and synthetic efficiency. colab.wsacs.orgorganic-chemistry.org It exhibits a unique combination of sufficient nucleophilicity, enabling its reactivity with a broad range of inputs in various MCRs, and a good leaving group capacity of the resulting amide moiety under both basic and acidic conditions. colab.wsacs.orgorganic-chemistry.org This dual reactivity allows for subsequent facile cleavage or transformation of the amide bond formed in MCRs, which is typically very stable. acs.org

Furthermore, 2-bromo-6-isocyanopyridine is a solid at room temperature, stable for months when stored at -18 °C, and readily soluble in most common organic solvents, making it a practical and easy-to-handle reagent. acs.org Its practical utility has been demonstrated in the efficient two-step synthesis of the potent opioid carfentanil. researcher.lifecolab.wsacs.orgorganic-chemistry.orgnih.gov It has also been successfully integrated into Ugi-type three-component reactions for the synthesis of pipecolic amides and the anticoagulant argatroban (B194362). uantwerpen.be

Design and Preparation of 3-Substituted 2-Isocyanopyridines for Enhanced Utility

3-Substituted 2-isocyanopyridines have been developed as versatile convertible isocyanides, particularly for their application in Ugi four-component reactions (Ugi-4CRs). researcher.lifecolab.wssci-hub.seresearchgate.netrsc.org5z.com A significant advantage of these compounds lies in the ability to cleave the N-(3-substituted pyridin-2-yl)amide Ugi products under mild and neutral conditions. researcher.lifesci-hub.seresearchgate.netrsc.org This cleavage can be achieved using amines, alcohols, and even water, catalyzed by zinc acetate (B1210297) (Zn(OAc)2). researcher.lifesci-hub.seresearchgate.netrsc.org This represents a substantial improvement over earlier convertible isocyanides, which often required harsh acidic or basic conditions that could be incompatible with sensitive functional groups in complex molecules like peptidomimetics. sci-hub.se

The synthesis of these 3-substituted 2-isocyanopyridines typically involves the formylation and dehydration of the corresponding amines. Phenylphosphonic dichloride (PhPO2Cl2), a greener alternative to POCl3, has been found particularly suitable for the dehydration of pyridine-based formamides, yielding the desired isocyanides in good yields. 5z.com The enhanced utility of these 3-substituted variants has been demonstrated in the preparation of constrained di- and tripeptides, including those containing acid- and base-sensitive protecting groups, showcasing their broad applicability in peptidomimetic design. researcher.lifesci-hub.sersc.org

Strategies for Enhancing Reagent Stability and Synthetic Efficiency

Enhancing the stability of this compound and its analogs, alongside improving synthetic efficiency, remains a critical area of research. Isocyanides, particularly pyridine- and pyrimidine-containing ones, are inherently prone to decomposition via polymerization or cyclization. rsc.orgrug.nl Historically, this instability often necessitated their immediate use after synthesis or handling at very low temperatures. rsc.orgrug.nl

However, contemporary synthetic methodologies have introduced strategies to mitigate these challenges. The optimized POCl3/triethylamine solvent-free protocol significantly contributes to synthetic efficiency by offering increased reaction speed, relatively mild conditions (0 °C), and rapid access to functionalized isocyanides with excellent purity and minimal waste. mdpi.comresearchgate.netnih.gov Crucially, this method enables the in situ generation and immediate utilization of otherwise unstable isocyanides, circumventing issues related to their isolation and storage. mdpi.comrsc.org

For specific derivatives like 2-bromo-6-isocyanopyridine, enhanced stability has been achieved, allowing it to be stored for months at -18 °C. acs.org General strategies for improving synthetic efficiency also involve meticulous optimization of reaction parameters, including temperature, reactant molar ratios, solvent selection, and the choice of base. For instance, precise control of temperature and stoichiometric ratios (e.g., 1:1 N-formamide to POCl3) can drastically improve yields and purity. mdpi.com The selection of appropriate solvents, such as dichloromethane for certain formamides with poor solubility, can also be critical for achieving high yields. rug.nl These combined efforts lead to more practical and scalable synthetic routes for this compound and its diverse analogs.

Scalability Considerations in the Production of this compound

The scalability of chemical synthesis is a critical factor for industrial production, and isocyanides, including this compound, present specific challenges due to their volatility, reported instability, and the hazardous nature of some traditional synthetic reagents. fishersci.ptnih.gov However, recent methodological advancements have significantly addressed these concerns, demonstrating considerable improvements in scalability.

A key development in isocyanide synthesis, particularly relevant for this compound and its analogs, involves a methodology that has demonstrated proven scalability over five orders of magnitude. fishersci.ptnih.gov This innovative approach allows for parallel synthesis ranging from a 0.2 mmol scale in 96-well microtiter plates up to a 0.5 mol (multigram) scale. fishersci.ptnih.gov The benefits of this scalability extend beyond mere quantity, encompassing increased synthesis speed, very mild reaction conditions, higher yields, and high purity. fishersci.ptnih.gov Furthermore, the elimination of aqueous workup in this method contributes to increased safety and reduced reaction waste, leading to a highly reduced environmental footprint. fishersci.ptnih.gov

Specific examples illustrate the practical success of scaling up isocyanide production:

Phenylalanine methyl ester isocyanide: This compound was successfully synthesized on a 100 mmol scale, yielding the product in 87% purity after purification by column chromatography. fishersci.ptnih.gov

Benzylisocyanide: Achieved a 10 g scale synthesis in less than one hour. nih.gov

General Isocyanides: Scaling up experiments from 0.2 mmol to 1 mmol has been associated with an average increase of 8% yield for various isocyanides. fishersci.pt Volatile isocyanides, such as A-11 and H-10 (as referenced in the source), were synthesized on a 1 mmol scale in good yields, though their volatile nature required isolation by distillation rather than reduced pressure. fishersci.pt

These findings highlight that modern synthetic strategies are not only improving the chemical efficiency and safety of this compound production but also making it amenable to larger-scale industrial applications. The ability to achieve high purity and yields across a broad range of scales, while minimizing hazardous byproducts and simplifying purification, marks a significant step forward in the practical utility of these important chemical building blocks.

Table 1: Scalability and Yield Data for Isocyanide Syntheses

| Isocyanide Type / Example | Scale (mmol) | Yield (%) | Key Scalability Feature / Note | Source |

| General Isocyanides | 0.2 to 1 | +8% average increase | Yield improvement with scale-up | fishersci.pt |

| Phenylalanine methyl ester isocyanide | 100 | 87 | Multigram scale, high purity after chromatography | fishersci.ptnih.gov |

| Benzylisocyanide | ~85.3 (10g) | N/A | 10 g scale in <1 hour | nih.gov |

| This compound (I-69) | N/A | 30 | Isolated with regular ice bath cooling and room temperature NMR analysis (previously unstable at RT) | fishersci.ptnih.gov |

| 3-(Isocyanomethyl)pyridine (B1598013) (I-64) | N/A | 60 | Isolated with regular ice bath cooling and room temperature NMR analysis (previously unstable at RT) | fishersci.ptnih.gov |

| Tert-octylisocyanide (C-9) | 1 | 87 | High yield for bulky isocyanide | fishersci.pt |

| 1-Adamantyl isocyanide (H-2) | 1 | 89 | High yield for bulky isocyanide | fishersci.pt |

| 3-Hydroxy adamantyl isocyanide (F-10) | 1 | 50 | Good yield for bulky isocyanide | fishersci.pt |

| 2-Formylphenyl isocyanide (I-51) | N/A | 85 | Isolated despite reported instability, previously lengthy 5-step procedure | fishersci.pt |

| Isocyanides bearing a morpholine (B109124) ring (I-58, I-59) | N/A | 90, 57 | Excellent/good yields by eliminating aqueous workup (previously water-soluble and difficult to isolate) | fishersci.pt |

Note: For Benzylisocyanide, 10g is approximately 85.3 mmol (10g / 117.15 g/mol ).

2 Isocyanopyridine in Multicomponent Reactions Mcrs

Applications in the Ugi Four-Component Reaction (U-4CR)

Post-Ugi Transformations Facilitated by 2-Isocyanopyridine Derivatives

Catalytic Strategies for Amide Conversion (e.g., Zn(OAc)2-Catalyzed Processes)

A significant application of this compound in MCRs, particularly in Ugi four-component reactions (Ugi-4CRs), lies in enabling the catalytic conversion of the resulting amide products. The N-(3-substituted pyridin-2-yl)amide Ugi products, formed when 3-substituted 2-isocyanopyridines are employed as convertible isocyanides, can be efficiently cleaved by various nucleophiles under mild and neutral conditions colab.wsresearchgate.netsci-hub.se.

A notable catalytic strategy involves the use of zinc acetate (B1210297) (Zn(OAc)2) as a catalyst. Under Zn(OAc)2 catalysis, these Ugi products can undergo transamidation, alcoholysis, and hydrolysis reactions sci-hub.seuantwerpen.be. This allows for the conversion of the stable secondary amide "C-terminus" of the Ugi product into other functionalities such as amines, esters, or carboxylic acids sci-hub.seuantwerpen.beresearcher.life. For instance, studies have demonstrated the smooth and complete conversion of N-(3-substituted pyridin-2-yl)amide Ugi products when treated with amines, alcohols (e.g., methanol), or water in the presence of catalytic Zn(OAc)2 sci-hub.seuantwerpen.be. The reaction with water is particularly noteworthy, as it represents one of the first examples of accessing carboxylic acids from amides under neutral conditions using water as a nucleophile sci-hub.seuantwerpen.be. This mild cleavage is advantageous, especially when dealing with products containing acid- or base-sensitive protective groups sci-hub.se.

The efficiency of these Zn(OAc)2-catalyzed conversions is high, often leading to excellent yields of the desired products sci-hub.seuantwerpen.be. This catalytic approach provides a versatile route for post-Ugi modifications, overcoming a traditional drawback of Ugi-4CRs where the amide derived from the isocyanide component is typically stable and difficult to further transform directly sci-hub.se.

Chemo- and Regioselectivity Control in Ugi Products

While the Ugi reaction is known for its ability to generate molecular complexity and diversity in a single step, controlling chemo- and regioselectivity, especially when chiral components are involved, can be challenging, often leading to mixtures of diastereomers with moderate-to-low stereoselectivity colab.ws. However, the strategic incorporation of this compound as a convertible isocyanide offers an indirect yet powerful means of influencing the effective chemo- and regioselectivity of the final Ugi products through post-condensation modifications.

The "convertible" nature of this compound allows for the selective cleavage and subsequent functionalization of the amide bond formed from the isocyanide component sci-hub.seresearcher.life. This capability enables researchers to introduce specific functionalities or structural constraints after the initial Ugi reaction, effectively controlling the final product's chemical identity and spatial arrangement. For example, the ability to cleave the N-(3-substituted pyridin-2-yl)amide moiety with specific nucleophiles (amines, alcohols, water) under mild, neutral conditions, as facilitated by Zn(OAc)2 catalysis, provides a pathway to access a wide range of derivatives that might be difficult or impossible to obtain directly through a single-step Ugi reaction with non-convertible isocyanides sci-hub.seuantwerpen.be.

This approach has been demonstrated in the design of peptidomimetics, where 3-substituted 2-isocyanopyridines have been used to synthesize constrained di- and tripeptides sci-hub.seuantwerpen.be. By allowing for the facile transformation of the C-terminus of Ugi products, this strategy circumvents issues related to the stability of the secondary amide and enables the incorporation of acid- and base-sensitive protective groups, thus expanding the chemical space accessible via Ugi reactions and providing a form of post-synthetic chemo- and regioselectivity control sci-hub.seuantwerpen.be.

Participation in Other Significant Multicomponent Reactions

Beyond its prominent role in Ugi reactions, this compound also participates in other significant multicomponent reactions, leveraging its unique properties as a convertible isocyanide to facilitate diverse chemical transformations.

Passerini Reactions and their Expanded Scope with this compound

The Passerini reaction, discovered in 1921, stands as the oldest isocyanide-based multicomponent reaction (IMCR), involving an isocyanide, a carboxylic acid, and an aldehyde or ketone to yield α-acyloxyamides nih.govmdpi.com. The reaction typically proceeds under mild conditions in a slightly acidic medium and tolerates various functional groups nih.gov.

While this compound is recognized as a convertible isocyanide generally applicable in IMCRs mdpi.com, its specific role in "expanding the scope" of Passerini reactions is primarily linked to its ability to enable post-Passerini transformations. Similar to Ugi products, the α-acyloxyamide products formed using this compound in a Passerini reaction would contain the cleavable pyridin-2-yl amide moiety. This allows for subsequent modifications of the Passerini adducts, converting the initial amide into other functional groups (e.g., esters, carboxylic acids, or other amides) through reactions such as those catalyzed by Zn(OAc)2 sci-hub.seuantwerpen.be. This post-MCR derivatization effectively expands the chemical diversity accessible from the Passerini reaction, allowing for the synthesis of a broader range of compounds that might not be directly obtainable or easily modifiable with traditional, non-convertible isocyanides sci-hub.se. The Passerini reaction is highly stereoconservative, particularly with α-chiral aldehydes, making it a valuable tool for synthesizing polyfunctionalized derivatives with preserved stereochemistry, which can then be further diversified using convertible isocyanides like this compound mdpi.com.

Tandem and Cascade MCR Sequences Incorporating this compound (e.g., Petasis/Ugi)

This compound also plays a crucial role in tandem and cascade multicomponent reaction sequences, which are designed to generate molecular complexity through a series of reactions in a single pot without intermediate purification colab.wsresearchgate.netnih.govtext2fa.irresearchgate.net. A notable example is the combination of the Petasis reaction with the Ugi reaction.

The Petasis reaction, also known as the Petasis Borono–Mannich reaction, is a three-component reaction involving a carbonyl derivative, an amine, and a boronic acid, leading to the formation of substituted amines mdpi.commdpi.comtext2fa.irmdpi.com. When this reaction is performed in tandem with an Ugi reaction, it allows for the efficient synthesis of more complex structures, such as dipeptides mdpi.com. In such a Petasis/Ugi sequence, the α-amino acid generated from the Petasis reaction can then serve as a component in a subsequent Ugi reaction. The incorporation of this compound as the isocyanide component in the Ugi step of this tandem sequence is particularly advantageous mdpi.com.

By utilizing this compound, the resulting dipeptide product from the Petasis/Ugi sequence would contain the convertible N-(pyridin-2-yl)amide moiety. This allows for further post-condensation modifications, such as cleavage of the amide bond to access carboxylic acids, esters, or other amides, thereby increasing the functional diversity of the final product sci-hub.seuantwerpen.be. This strategy exemplifies how this compound enhances the utility of complex MCR sequences by providing a handle for subsequent transformations, making it a versatile tool in the synthesis of diverse chemical libraries and peptidomimetics sci-hub.seuantwerpen.bemdpi.com.

Strategic Applications in Complex Organic Synthesis

Access to Advanced Building Blocks and Complex Molecular Architectures

2-Isocyanopyridines serve as versatile reagents in the synthesis of diverse and complex organic molecules. Their incorporation into multicomponent reactions allows for the rapid generation of molecular complexity from simple starting materials, aligning with principles of efficiency and convergence in synthetic chemistry.

Among the various 2-isocyanopyridine derivatives, 2-bromo-6-isocyanopyridine (B2597283) has emerged as a particularly effective "convertible isocyanide" for multicomponent chemistry. This compound exhibits an optimal balance of stability, nucleophilicity, and the ability of its resulting amide moiety to act as a good leaving group under both acidic and basic conditions nih.govnih.govnih.govnih.govwikipedia.orguv.mx.

A notable application of 2-bromo-6-isocyanopyridine is its use in an efficient two-step synthetic pathway to carfentanil, a potent opioid analgesic nih.govnih.govnih.govnih.govwikipedia.orguv.mx. Carfentanil is a synthetic opioid belonging to the fentanyl class, known for its extreme potency, being approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl tdin.caaddictioncenter.com. The synthesis leverages the Ugi four-component reaction (U-4CR), a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form complex nitrogen-containing products in a single step tdin.cafishersci.ienih.govnih.gov.

In this synthetic route, 2-bromo-6-isocyanopyridine participates in the Ugi reaction, forming an intermediate Ugi bis-amide product. Subsequent acidic methanolysis of this Ugi product facilitates the cleavage of the amide moiety, leading to the formation of carfentanil in high yields fishersci.ie. This demonstrates the strategic utility of 2-bromo-6-isocyanopyridine as a cleavable isocyanide, allowing for further transformations of the initial MCR product.

The efficiency of this route is highlighted by the near-quantitative yield achieved for carfentanil.

Table 1: Synthesis of Carfentanil via 2-Bromo-6-isocyanopyridine in Ugi Reaction

| Isocyanide Used | Reaction Type | Key Intermediate | Post-Ugi Transformation | Product | Yield | Reference |

| 2-Bromo-6-isocyanopyridine | Ugi-4CR | Ugi bis-amide | Acidic methanolysis | Carfentanil | ~98% | fishersci.ie |

Beyond opioid analogues, 2-isocyanopyridines, including 3-substituted variants, are valuable convertible isocyanides in the design and synthesis of various other biologically relevant molecules, particularly peptidomimetics tdin.canih.govnih.gov.

In Ugi four-component reactions, the N-(3-substituted pyridin-2-yl)amide Ugi products derived from these isocyanides can be selectively cleaved. This cleavage is typically catalyzed by zinc acetate (B1210297) (Zn(OAc)2) and can be achieved using various nucleophiles such as amines, alcohols, and water tdin.canih.govnih.gov. This post-Ugi modification capability is crucial for diversifying the products and accessing different functionalities. For instance, hydrolysis with water in the presence of Zn(OAc)2 allows for the formation of carboxylic acids from the Ugi amides, representing a mild and neutral method for this transformation nih.gov. Similarly, alcoholysis yields esters, and transamidation provides new amide linkages nih.gov.

This methodology has been applied to the synthesis of constrained di- and tripeptides, even those containing acid and base-sensitive protective groups, through Ugi-4CR post-condensation modifications nih.govnih.gov. The ability to perform these transformations under mild, neutral conditions, often with catalytic Zn(OAc)2, underscores the versatility of 2-isocyanopyridines as convertible isocyanides in complex molecular synthesis.

Table 2: Cleavage of Ugi Products Derived from 2-Isocyanopyridines

| Isocyanide Type Used | Catalyst | Nucleophile | Cleavage Product Type | Yields | Reference |

| 3-Substituted 2-isocyanopyridines | Zn(OAc)2 | Amines | Amides | Efficient | tdin.canih.gov |

| 3-Substituted 2-isocyanopyridines | Zn(OAc)2 | Alcohols | Esters | Excellent | tdin.canih.gov |

| 3-Substituted 2-isocyanopyridines | Zn(OAc)2 | Water | Carboxylic Acids | Excellent | tdin.canih.gov |

Furthermore, the broad applicability of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, extends to the preparation of a wide array of chemical entities. For example, 2-bromo-6-isocyanopyridine has been employed in the synthesis of the anticoagulant argatroban (B194362) easychem.org. The Ugi reaction is also instrumental in preparing phosphonic pseudo-peptides and functionalized N-acyl-2-vinylpyrrolidines fishersci.ienih.gov. The Passerini reaction, another significant isocyanide-based MCR, is utilized for the formation of heterocycles, polymers, amino acids, and has been a synthetic step in the total synthesis of pharmaceuticals like telaprevir (B1684684) pharmakb.com. These examples collectively highlight the strategic importance of this compound derivatives as key building blocks for accessing advanced and biologically relevant molecular architectures.

Mechanistic and Computational Investigations of 2 Isocyanopyridine Reactivity

Elucidation of Reaction Mechanisms Involving 2-Isocyanopyridine

The reactivity of this compound is a subject of significant interest, particularly in the context of multicomponent reactions (MCRs) where its unique electronic properties are harnessed for the efficient synthesis of complex molecules. researchgate.net Mechanistic studies have focused on understanding how both the isocyanide functional group and the adjacent pyridine (B92270) ring participate in and influence the course of chemical transformations.

The isocyanide group (–N≡C) is characterized by its electronic ambivalence, possessing both nucleophilic and electrophilic character. researchgate.net This dual reactivity is central to its utility in synthesis, particularly in isocyanide-based multicomponent reactions like the Ugi four-component reaction (U-4CR). researchgate.netmdpi.com

In the initial phase of the Ugi reaction, the terminal carbon of the isocyanide acts as a potent nucleophile. researchgate.net It attacks the electrophilic iminium ion, which is formed in situ from the condensation of an amine and a carbonyl compound (an aldehyde or ketone). mdpi.comnih.gov This step results in the formation of a nitrilium ion intermediate.

Subsequently, the isocyanide's role reverses. The nitrilium ion intermediate is a powerful electrophile. It is intercepted by the carboxylate anion (from the carboxylic acid component), leading to an O-acyl isoamide intermediate. This intermediate then undergoes an intramolecular N- to O-acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylaminocarboxamide product. researchgate.net The unique ability of the isocyanide to act first as a nucleophile and then as an electrophile within a single, one-pot reaction sequence is a cornerstone of its synthetic power. researchgate.net

The table below outlines the shifting role of the isocyanide moiety during the Ugi four-component reaction.

| Reaction Step | Intermediate Species | Role of Isocyanide-Derived Carbon |

| 1. Iminium Ion Formation | Iminium Cation | Not directly involved |

| 2. Nucleophilic Attack | Nitrilium Ion | Nucleophilic |

| 3. Carboxylate Addition | O-acyl Isoamide | Electrophilic |

| 4. Mumm Rearrangement | α-Acylaminocarboxamide | Part of the final amide backbone |

The nitrogen atom within the pyridine ring of this compound is not a passive spectator; it plays a critical role in modulating the molecule's reactivity and directing the selectivity of reactions. researchgate.netstackexchange.com Its influence is exerted through several mechanisms:

Electronic Withdrawal: The pyridine nitrogen is electronegative and part of an aromatic system, causing it to withdraw electron density from the ring, particularly from the ortho (C2) and para (C4) positions. stackexchange.comlibretexts.org This electronic pull influences the isocyanide group at the C2 position, affecting its nucleophilicity and the stability of reaction intermediates. researchgate.net

Stabilization of Intermediates: In reactions where a negative charge develops on the pyridine ring, the nitrogen atom can effectively delocalize and stabilize that charge, which is a key factor in nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com For instance, in the context of convertible isocyanides like 2-bromo-6-isocyanopyridine (B2597283), the pyridine nitrogen helps to stabilize the charge on the resulting amide leaving group during post-Ugi cleavage reactions. researchgate.net

Catalyst Chelation and Activation: The lone pair of electrons on the pyridine nitrogen can act as a binding site for metal catalysts. This chelation is instrumental in post-Ugi modifications of products derived from this compound. researchgate.net For example, in the zinc-acetate-catalyzed cleavage of N-(pyridin-2-yl)amide Ugi products, the pyridine nitrogen coordinates to the zinc ion. This coordination facilitates the activation of the amide carbonyl for nucleophilic attack, a mechanism that mimics the function of some metalloproteases. researchgate.net This directing-group capability allows for transformations under milder conditions than would otherwise be possible. researchgate.net

Theoretical Chemistry and Computational Modeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of the complex reactivity of molecules like this compound. thieme-connect.comijcsi.pro These theoretical studies provide insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity, complementing experimental findings. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcsi.pro For this compound and its derivatives, DFT calculations are applied to rationalize and predict chemical behavior. thieme-connect.combeilstein-journals.org

Key applications include:

Analysis of Molecular Orbitals: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). These calculations help quantify the ambivalent electronic nature of the isocyanide group.

Mapping Reaction Energy Profiles: Researchers can model the entire course of a reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energy barriers, providing a quantitative measure of reaction feasibility and rate.

Investigating Non-Covalent Interactions: DFT can model subtle forces like hydrogen bonds and van der Waals interactions, which can be crucial for directing stereoselectivity in complex reactions. acs.org

The following table summarizes key parameters obtained from DFT studies and their chemical significance.

| DFT-Calculated Parameter | Chemical Interpretation |

| HOMO Energy | Indicates nucleophilic character; higher energy suggests stronger nucleophilicity. |

| LUMO Energy | Indicates electrophilic character; lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Activation Energy (ΔG‡) | The energy barrier for a reaction; a lower barrier indicates a faster reaction rate. |

| Reaction Energy (ΔG) | The overall energy change of a reaction; a negative value indicates a thermodynamically favorable process. |

A significant strength of computational modeling is its ability to predict the outcomes of reactions, including the major products and their stereochemistry. beilstein-journals.org By calculating the activation energies for all possible reaction pathways, chemists can identify the most kinetically favorable route—the one with the lowest energy barrier.

In the context of reactions involving this compound that can produce stereoisomers, DFT is used to model the transition states leading to each possible isomer. For example, in diastereoselective reactions, the difference in the transition state energies leading to the R or S configurations can be calculated. acs.org A lower energy transition state for one diastereomer would predict it to be the major product, a prediction that can then guide experimental work. uni-goettingen.de This predictive power is especially valuable in the design of complex molecules and in understanding the origins of stereoselectivity in multicomponent reactions. researchgate.netacs.org

Coordination Chemistry of 2 Isocyanopyridine

Formation of Supramolecular Coordination Polymers

The ability of 2-isocyanopyridine to act as a bridging ligand makes it a valuable building block for the construction of supramolecular coordination polymers. These are extended networks of metal ions linked by organic ligands, forming one-, two-, or three-dimensional structures.

The self-assembly of metal ions and this compound can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. In these architectures, the this compound ligand acts as a linker, connecting the metal centers in a periodic fashion. The geometry of the resulting structure is influenced by the coordination preference of the metal ion and the geometry of the ligand.

For instance, silver(I) ions, which often exhibit linear or tetrahedral coordination geometries, can be linked by this compound to form 1D chains. These chains can then be further organized in the solid state through weaker intermolecular interactions, such as π-π stacking between the pyridine (B92270) rings. There is mention of supramolecular coordination polymers of silver(I) with this compound. researchgate.net

The formation of 2D networks is also possible, where the this compound ligands connect metal centers in a planar arrangement. The design and synthesis of such coordination polymers are of great interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing. The use of cyanopyridine ligands, which are structurally related to this compound, has been shown to result in the formation of both 1D and 2D polymeric structures with silver(I) and copper(I). acs.org

Advanced Ligand Design Principles Incorporating Pyridine-Isocyanide Units

The pyridine-isocyanide moiety present in this compound serves as a valuable building block in the design of more complex and functional ligands. By incorporating this unit into larger molecular scaffolds, ligands with specific properties and functionalities can be synthesized.

This approach is a key aspect of crystal engineering and supramolecular chemistry, where the goal is to design and synthesize functional materials with desired structures and properties. The pyridine ring offers a rigid and predictable structural element, while the isocyanide group provides a strong and versatile coordination site.

For example, by attaching other functional groups to the pyridine ring of this compound, it is possible to create multifunctional ligands that can bind to metal ions in a specific manner, leading to the formation of complex architectures with tailored properties. The use of 2,2'-bipyridines, which are composed of two pyridine units, as versatile building blocks for functional nanomaterials highlights the potential of pyridine-based ligands in advanced design principles. researchgate.net The introduction of different substituents on the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the properties of the resulting metal complexes.

Future Research Trajectories and Innovations in 2 Isocyanopyridine Chemistry

Development of Next-Generation 2-Isocyanopyridine Reagents

The concept of "convertible isocyanides" has revolutionized multicomponent reactions (MCRs), allowing for post-condensation modifications of the initial Ugi products. This compound, particularly its substituted derivatives, has emerged as a highly effective convertible isocyanide. For instance, 2-bromo-6-isocyanopyridine (B2597283) has been identified as an optimal reagent within this class due to its favorable balance of stability and synthetic efficiency tdin.cafishersci.cauv.mx. The utility of these reagents lies in the facile cleavage of the resulting N-(pyridin-2-yl)amide Ugi products, which can be achieved under mild and neutral conditions using nucleophiles like amines, alcohols, and even water, often catalyzed by zinc acetate (B1210297) (Zn(OAc)2) addictioncenter.comindiamart.compharmakb.comamericanelements.com. This mild cleavage represents a significant advantage over traditional methods that often require harsh acidic or basic conditions, which can be incompatible with sensitive functional groups addictioncenter.com.

A key area for future research involves systematically exploring the impact of strategic substituent effects on the reactivity and convertibility of this compound reagents. The introduction of various substituents, such as halogens (e.g., bromine at the 6-position) or other functional groups (e.g., at the 3-position), can significantly influence the nucleophilicity of the isocyanide carbon and the leaving group capacity of the resulting amide moiety in Ugi products tdin.cafishersci.cauv.mxaddictioncenter.compharmakb.comamericanelements.com.

For example, studies have shown that 3-substituted 2-isocyanopyridines can serve as versatile convertible isocyanides, enabling efficient cleavage of Ugi products addictioncenter.comindiamart.compharmakb.com. The choice of substituent can be tuned to optimize stability, reaction rates, and the efficiency of subsequent cleavage reactions. Future work will likely focus on:

Electronic Effects: Investigating how electron-donating or electron-withdrawing groups on the pyridine (B92270) ring modulate the reactivity of the isocyanide and the stability of the N-(pyridin-2-yl)amide bond, thereby allowing for precise control over the post-Ugi transformations.

Steric Effects: Exploring the role of bulky substituents in directing regioselectivity or influencing the conformation of intermediates and products, potentially leading to novel stereoselective transformations.

Orthogonal Reactivity: Designing this compound derivatives with additional functional handles that enable orthogonal reactions, further expanding the chemical space accessible from Ugi adducts.

This systematic approach will enable the rational design of next-generation this compound reagents tailored for specific synthetic challenges, including the synthesis of complex peptidomimetics and natural product analogues addictioncenter.compharmakb.com.

Exploration of Novel Reaction Manifolds and Uncharted Isocyanide Space

Isocyanides possess a unique dual character, exhibiting both carbenoid and triple bond properties, with a terminal carbon that can act as both a nucleophile and an electrophile fishersci.be. This dichotomy underpins their unusual reactivity and makes them highly valuable in organic synthesis, particularly in multicomponent reactions. While traditional MCRs like the Ugi and Passerini reactions have been extensively studied, a vast "uncharted isocyanide space" remains to be explored fishersci.be.

Future research will focus on moving beyond established reaction manifolds to discover entirely new transformations involving this compound. Recent advancements in isocyanide synthesis methodologies, which allow for the preparation of previously unstable or highly reactive isocyanides, including this compound itself, provide a foundation for this exploration fishersci.be. This includes:

New Cycloadditions: Investigating novel cycloaddition reactions where this compound acts as a unique C1 building block, potentially leading to diverse heterocyclic scaffolds.

Insertion Reactions: Exploring its participation in various insertion reactions, possibly catalyzed by transition metals, to form complex structures in a single step.

Rearrangements: Uncovering new rearrangement reactions initiated by the unique electronic properties of the this compound moiety.

Hybrid Molecules: Developing approaches for synthesizing hybrid molecules containing substituted heterocyclic and peptidomimetic moieties through novel post-Ugi transformations.

The inherent complexity and diversity offered by the pyridine ring, combined with the versatile isocyanide group, suggest that this compound derivatives could unlock entirely new synthetic pathways for the efficient construction of molecular complexity.

Integration with Flow Chemistry and Automated Synthetic Platforms

The inherent "one-pot" nature and high atom efficiency of multicomponent reactions make them particularly well-suited for integration with modern flow chemistry and automated synthetic platforms. This integration offers numerous advantages, including increased synthesis speed, enhanced safety, reduced waste, improved reproducibility, and the ability to rapidly screen reaction conditions and generate compound libraries fishersci.be.

Future research will increasingly leverage flow chemistry to optimize reactions involving this compound. This includes:

Continuous Flow Synthesis: Developing robust continuous flow protocols for the synthesis of this compound derivatives and their subsequent use in MCRs, allowing for scalable and efficient production.

Automated Reaction Optimization: Employing automated platforms for rapid optimization of reaction parameters (temperature, pressure, stoichiometry, residence time) to maximize yields and selectivity, especially for less stable this compound variants.

Telescoped Reactions: Designing multi-step sequences where the formation of this compound and its subsequent reaction in an MCR are seamlessly integrated in a single flow system, minimizing purification steps and maximizing efficiency.

Library Generation: Utilizing automated flow systems for the rapid and diverse synthesis of compound libraries based on this compound, accelerating drug discovery and materials science efforts uv.mx.

The ability to access and utilize highly reactive or unstable 2-isocyanopyridines, which might be challenging to handle in batch processes, is significantly enhanced by the precise control offered by flow chemistry fishersci.be.

Uncovering New Catalytic Applications of this compound Derived Systems

The pyridine nitrogen and the isocyanide group in this compound offer multiple coordination sites, making it a promising candidate for developing novel catalytic systems. Current research has already highlighted its utility in zinc-catalyzed cleavage reactions of Ugi products addictioncenter.comindiamart.compharmakb.comamericanelements.com. This demonstrates the potential of this compound-derived systems to act as ligands or directing groups in metal-catalyzed transformations.

Future research directions in this area include:

Ligand Design: Designing this compound-based ligands for various transition metal catalysts (e.g., palladium, copper, rhodium) to influence reaction selectivity (chemo-, regio-, and stereoselectivity) in processes like cross-coupling, C-H activation, and asymmetric catalysis. The unique electronic and steric properties of the pyridine-isocyanide scaffold could lead to highly efficient and selective catalysts.

Organocatalysis: Exploring the potential of this compound derivatives to function as organocatalysts, leveraging the inherent basicity of the pyridine nitrogen or the electrophilic nature of the isocyanide carbon.

Biomimetic Catalysis: Drawing inspiration from biological systems, where isocyanides are involved in enzymatic processes, to design synthetic catalytic systems that mimic natural transformations.

Catalytic Cleavage and Functionalization: Further expanding the scope of catalytic cleavage reactions beyond the current Zn(OAc)2 system, exploring other metal catalysts or conditions for diverse post-Ugi functionalizations addictioncenter.comindiamart.compharmakb.comamericanelements.com.

By leveraging the inherent chemical versatility of this compound, researchers aim to develop innovative catalytic systems that enable more efficient, selective, and sustainable chemical synthesis.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

Q. What supplementary data is critical for peer review of this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.